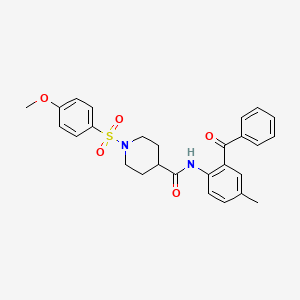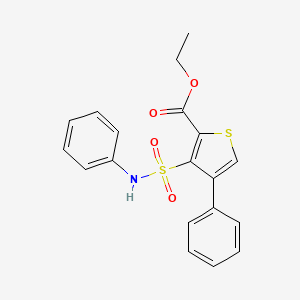![molecular formula C17H14ClNO4S2 B6495014 methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 899725-24-7](/img/structure/B6495014.png)
methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
The mechanism of action of MCBC is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of proteins and other cellular components. In particular, MCBC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the regulation of inflammation and other biological processes. In addition, MCBC has been found to inhibit the activity of other enzymes involved in the production of various molecules, such as nitric oxide and serotonin.
Biochemical and Physiological Effects
MCBC has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects. In particular, MCBC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the regulation of inflammation and other biological processes. In addition, MCBC has been found to inhibit the activity of other enzymes involved in the production of various molecules, such as nitric oxide and serotonin. Furthermore, MCBC has been found to possess anti-tumor effects, as it has been found to inhibit the growth of a variety of cancer cell lines.
実験室実験の利点と制限
The advantages of using MCBC in laboratory experiments include its low cost, low toxicity, and ease of synthesis. In addition, MCBC is relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to using MCBC in laboratory experiments. For example, MCBC is not soluble in water, which can make it difficult to work with in aqueous solutions. In addition, MCBC is not very soluble in organic solvents, which can limit its use in certain types of experiments.
将来の方向性
The potential uses of MCBC are still being explored, and there are a number of potential future directions for research. For example, MCBC could be investigated for its potential use in the development of new drugs for the treatment of antibiotic-resistant bacterial infections. In addition, MCBC could be studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease, Alzheimer's disease, and depression. Furthermore, MCBC could be investigated for its potential use in the treatment of cancer, cardiovascular diseases, and metabolic disorders. Finally, MCBC could be studied for its potential use in the development of novel drugs for the treatment of autoimmune diseases.
合成法
MCBC can be synthesized using a variety of methods, including the reaction of 5-chloro-2-methylphenylsulfamoyl chloride and 1-benzothiophene-2-carboxylic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is typically carried out in an organic solvent, such as dichloromethane, and is usually complete within a few hours.
科学的研究の応用
MCBC has been widely studied in the field of medicinal chemistry, with a focus on its potential applications in the development of new drugs. In particular, MCBC has been investigated for its potential use in the treatment of neurological disorders, such as Parkinson's disease, Alzheimer's disease, and depression. In addition, MCBC has been studied for its potential use in the treatment of cancer, cardiovascular diseases, and metabolic disorders. Furthermore, MCBC has been investigated for its potential use in the development of new drugs for the treatment of antibiotic-resistant bacterial infections.
特性
IUPAC Name |
methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4S2/c1-10-7-8-11(18)9-13(10)19-25(21,22)16-12-5-3-4-6-14(12)24-15(16)17(20)23-2/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPCIEAMEMUTHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B6494932.png)
![methyl 2-[1-(4-methylbenzenesulfonyl)piperidine-4-amido]thiophene-3-carboxylate](/img/structure/B6494961.png)


![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6494976.png)
![4-[butyl(ethyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B6494984.png)
![(13E)-13-[(2-chlorophenyl)methylidene]-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-ol](/img/structure/B6494986.png)
![methyl 3-[(3,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6494992.png)
![methyl 3-[(5-fluoro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6494996.png)
![methyl 3-[(3-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6495000.png)
![N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B6495021.png)
![4-butoxy-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide](/img/structure/B6495029.png)

![ethyl 4-fluoro-3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6495044.png)